Akt Inhibitor IV

描述

Akt 抑制剂 IV 是一种专门抑制 Akt 蛋白激酶活性的化合物。 这种抑制是通过竞争性结合 Akt 的 ATP 结合位点来实现的,从而阻止其磷酸化及其随后的活化 .

准备方法

Akt 抑制剂 IV 的合成涉及多个步骤,包括中间化合物的制备及其在特定条件下的后续反应。具体的合成路线和反应条件是专有的,可能会根据制造商的不同而有所不同。 一般方法涉及使用有机合成技术来创建所需的分子结构 .

Akt 抑制剂 IV 的工业生产方法通常涉及大规模有机合成工艺。这些方法旨在确保最终产品的产率高且纯度高。 生产过程可能包括净化、结晶和质量控制等步骤,以满足行业标准 .

化学反应分析

Akt 抑制剂 IV 会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

例如,在氧化剂的存在下,Akt 抑制剂 IV 可能发生氧化反应,形成具有改变的化学性质的不同化合物。同样,还原反应会导致形成具有不同官能团的还原产物。 取代反应涉及用另一个官能团取代一个官能团,从而形成新的化合物 .

科学研究应用

Cancer Therapy

-

Inhibition of Tumor Growth :

- Case Study : Research demonstrated that Akt Inhibitor IV effectively reduced tumor growth in various cancer models by inhibiting Akt signaling pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies .

- Combination Therapies :

- Mechanistic Insights :

Antiviral Applications

- Broad-Spectrum Antiviral Activity :

- Mechanism of Action Against Viruses :

Data Table: Summary of Key Findings

作用机制

Akt 抑制剂 IV 通过特异性抑制 Akt 蛋白激酶的活性来发挥其作用。 这种抑制是通过竞争性结合 Akt 的 ATP 结合位点来实现的,从而阻止其磷酸化及其随后的活化 . Akt 活性的抑制会导致各种细胞过程的破坏,包括细胞存活、增殖和代谢 .

Akt 抑制剂 IV 的作用机制涉及的分子靶点和通路包括磷脂酰肌醇 3-激酶/Akt/哺乳动物雷帕霉素靶蛋白信号通路。 通过抑制 Akt,该化合物可以阻止下游靶点的激活,例如 Forkhead box 类 O 转录因子和哺乳动物雷帕霉素靶蛋白,它们在细胞存活和生长中起着关键作用 .

相似化合物的比较

Akt 抑制剂 IV 是专门靶向 Akt 蛋白激酶的几种化合物之一。 这些化合物也通过竞争性结合 ATP 结合位点来抑制 Akt 的活性,但它们在效力、选择性和药代动力学性质方面可能有所不同 .

与其他 Akt 抑制剂相比,Akt 抑制剂 IV 在抑制 Akt 介导的 Forkhead box 类 O 转录因子 1a 的核输出和减少癌细胞生长方面表现出独特的特性 . 它在抑制某些病毒(如副流感病毒 5)的复制方面的有效性也使其与其他类似化合物区分开来 .

参考文献

生物活性

Akt Inhibitor IV, also known as AKTIV (ChemBridge 5233705), is a small molecule that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound primarily targets the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. Here, we explore the biological activity of this compound, presenting research findings, data tables, and case studies.

This compound exhibits a complex mechanism of action that includes:

- Hyperphosphorylation of Akt : The compound promotes hyperphosphorylation of Akt while simultaneously decreasing the phosphorylation of its substrates. This dual action can lead to altered cellular signaling pathways.

- Inhibition of FOXO1a Nuclear Export : By inhibiting the nuclear export of FOXO1a, this compound may enhance apoptosis in certain cell types .

- Mitochondrial Accumulation : The compound accumulates in mitochondria, leading to morphological changes and increased reactive oxygen species (ROS) production. At high concentrations (10 µM), it activates the unfolded protein response (UPR) and induces apoptosis in HEK293T cells .

Anticancer Activity

This compound has shown potent anticancer properties across various cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| 786-O | <1.25 |

| HeLa | 320 - 670 |

| Jurkat | 340 |

These values indicate that this compound effectively inhibits proliferation in these cancer cell lines at relatively low concentrations .

Case Study: Anticancer Efficacy

A study demonstrated that treatment with this compound led to significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy. For example, in a model using primary acute myeloid leukemia (AML) cells, the inhibition of the PI3K/Akt pathway resulted in enhanced sensitivity to conventional chemotherapeutics like cytarabine .

Antiviral Activity

In addition to its anticancer effects, this compound displays broad-spectrum antiviral activity against several viruses, including:

- Parainfluenza Virus 5 (PIV5) : Exhibited an IC50 of 520 nM in HeLa cells.

- Vesicular Stomatitis Virus (VSV) and Respiratory Syncytial Virus : The compound effectively inhibited replication at low concentrations.

Interestingly, the antiviral mechanism appears to be independent of its effects on Akt phosphorylation, suggesting alternative pathways may be involved .

Research Findings

Recent studies have highlighted the pharmacological diversity of Akt inhibitors like AKTIV. A systematic evaluation revealed differences between ATP-competitive and allosteric inhibitors regarding their efficacy and resistance profiles. These findings underscore the importance of selecting appropriate inhibitors based on specific cancer types and genetic backgrounds .

Summary of Findings

- Anticancer Activity : Potent inhibition across various cancer cell lines with selective toxicity towards malignant cells.

- Antiviral Activity : Effective against multiple viruses with mechanisms potentially independent of Akt modulation.

- Pharmacological Diversity : Variations in drug response based on structural characteristics and cellular contexts.

常见问题

Basic Research Questions

Q. How should I design experiments to evaluate Akt Inhibitor IV’s effects on phosphorylation pathways?

- Methodology : Use cell lines (e.g., PTEN-null MEFPTEN2/2 cells) treated with 1 µM this compound for 8 hours to assess phosphorylation changes. Include controls with vehicle (DMSO) and parallel experiments using LY294002 (a PI3K inhibitor) to compare pathway inhibition specificity. Validate via Western blotting for p-Akt (Ser473/Thr308) and downstream targets like p21 or cyclin D1 .

- Key Considerations : Optimize treatment duration and concentration based on cell type; prolonged exposure may induce compensatory mechanisms.

Q. What are the recommended storage and handling protocols for this compound?

- Methodology : Store lyophilized powder at 2–8°C, protected from light. Reconstitute in DMSO to 5 mg/mL (stock solution) and aliquot to avoid freeze-thaw cycles. Pre-warm to room temperature before use to ensure solubility. Confirm stability via HPLC (≥98% purity) .

Q. How can I validate the efficacy of Akt inhibition in my experimental system?

- Methodology : Perform Western blots to quantify phosphorylation at Akt Ser473 and Thr308. Compare results with untreated controls and include LY294002 as a positive control for PI3K/Akt pathway inhibition. Use mitochondrial respiratory complex proteins (e.g., Complex I, III, IV) as downstream readouts, as their expression is modulated by Akt activity .

Advanced Research Questions

Q. How do I interpret contradictory data on this compound’s effects on mitochondrial respiratory complexes?

- Methodology : In PTEN-null cells, this compound downregulates Complexes I, III, and IV but not II or V. This selectivity suggests context-dependent regulation. Use proteomic profiling and Seahorse assays to differentiate direct Akt effects from secondary metabolic adaptations. Cross-validate with siRNA-mediated Akt knockdown to isolate inhibitor-specific outcomes .

Q. What mechanisms underlie this compound’s role in apoptosis regulation via caspase-9?

- Methodology : Treat cells with this compound and assess caspase-9 phosphorylation (Ser196) via immunoblotting. Co-treat with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependency. Use mutant caspase-9 (Ser196Ala) to verify Akt’s direct regulatory role .

Q. How can this compound be combined with other inhibitors to dissect pathway crosstalk?

- Methodology : Combine with LY294002 (PI3K inhibitor) to block upstream signaling or mTOR inhibitors (e.g., rapamycin) to assess feedback loops. Monitor compensatory phosphorylation events (e.g., ERK or STAT3) via phospho-kinase arrays. Dose-response matrices are critical to avoid off-target effects .

Q. What challenges arise when translating this compound findings to in vivo models?

- Methodology : Consider bioavailability and tissue penetration; use pharmacokinetic profiling to determine optimal dosing schedules. Employ PTEN-deficient xenograft models to mimic human cancers. Validate target engagement via immunohistochemistry for p-Akt in tumor sections .

Q. Data Analysis & Contradiction Resolution

Q. How should I address variability in this compound’s effects across cell types?

- Methodology : Perform RNA-seq or proteomic analyses to identify baseline expression of Akt isoforms (Akt1/2/3) and compensatory pathways (e.g., ERK or SGK). Use isogenic cell lines (e.g., wild-type vs. PTEN-null) to isolate genetic context effects .

Q. What statistical approaches are suitable for analyzing dose-dependent Akt inhibition?

- Methodology : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Pair with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include replicates (n ≥ 4) to account for biological variability .

Q. Ethical & Reporting Standards

Q. How do I ensure ethical reporting of negative or inconclusive results with this compound?

属性

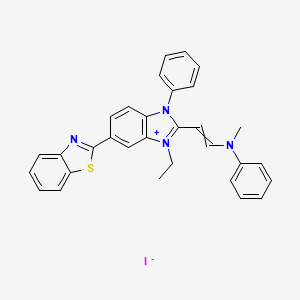

IUPAC Name |

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYRELMNTQSBIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-88-9 | |

| Record name | 5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。